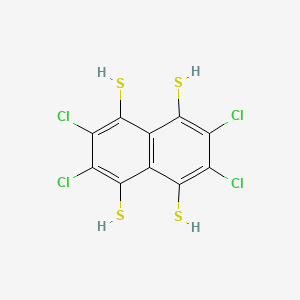
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is a chemical compound that belongs to the class of polychlorinated naphthalenes This compound is characterized by the presence of four chlorine atoms and four thiol groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol typically involves the chlorination of naphthalene followed by the introduction of thiol groups. One common method involves the reaction of naphthalene with chlorine gas in the presence of a catalyst to form 2,3,6,7-tetrachloronaphthalene. This intermediate is then reacted with thiol-containing reagents under specific conditions to introduce the thiol groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and thiolation processes. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, less chlorinated naphthalenes, and substituted naphthalenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol involves its interaction with specific molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Lacks the thiol groups and has different chemical properties.
1,4,5,8-Tetrachloronaphthalene: Similar structure but different positions of chlorine atoms.
Naphthalene-1,4,5,8-tetrathiol: Lacks the chlorine atoms and has different reactivity.
Uniqueness
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is unique due to the presence of both chlorine and thiol groups, which impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
175789-64-7 |
|---|---|
Molekularformel |
C10H4Cl4S4 |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H4Cl4S4/c11-3-5(13)9(17)2-1(7(3)15)8(16)4(12)6(14)10(2)18/h15-18H |
InChI-Schlüssel |
MRDWGQRRTRULHO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1S)Cl)Cl)S)C(=C(C(=C2S)Cl)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


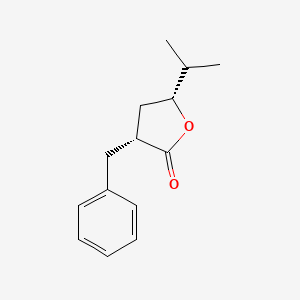
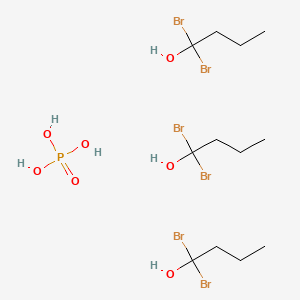
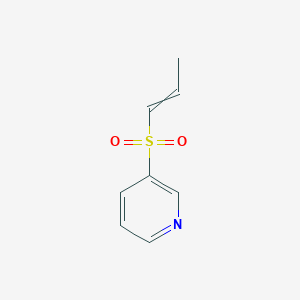
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
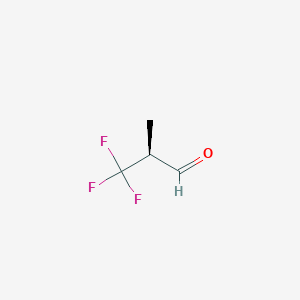
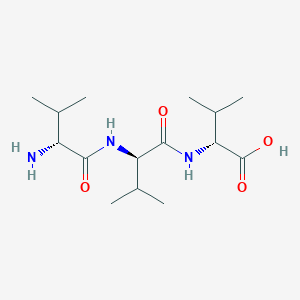
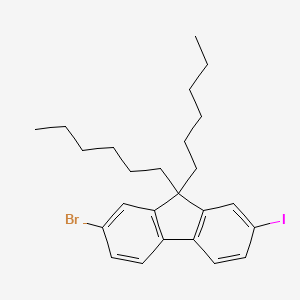

![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
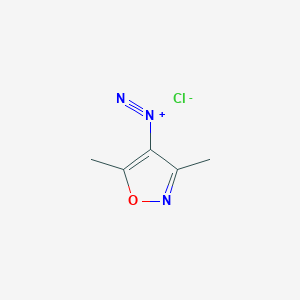
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
